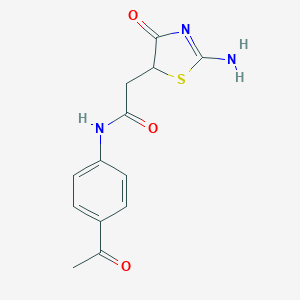

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-7(17)8-2-4-9(5-3-8)15-11(18)6-10-12(19)16-13(14)20-10/h2-5,10H,6H2,1H3,(H,15,18)(H2,14,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMKKWRJRZZDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-N-(4-Acetylphenyl)Acetamide (2b)

4-Aminoacetophenone (1b ) is reacted with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added dropwise to neutralize HCl, yielding 2b as a crystalline solid.

Reaction Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–5°C (ice bath)

-

Time: 4 hours

-

Yield: 85–90%

Cyclization to Form the Thiazolidinone Core

2b is refluxed with ammonium thiocyanate in ethanol for 6–8 hours. The thiocyanate anion attacks the α-carbon of the chloroacetamide, leading to intermediate thioether formation, which cyclizes to yield 2-imino-4-oxo-thiazolidin-5-ylacetamide.

Reaction Conditions :

-

Molar ratio: 2b : NH₄SCN = 1:1.2

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

-

Time: 6–8 hours

-

Yield: 70–75%

Characterization Data :

-

IR (KBr) : 3460 cm⁻¹ (N–H), 1672 cm⁻¹ (C=O), 2176 cm⁻¹ (C≡N, absent in final product).

-

¹H NMR (DMSO-d₆) : δ 2.49 (s, 3H, COCH₃), 7.50–7.86 (m, 4H, Ar–H), 9.03 (s, 1H, NH).

Reaction of N-(4-Acetylphenyl)-2-Cyanoacetamide with α-Halo Carbonyl Compounds

An alternative route utilizes N-(4-acetylphenyl)-2-cyanoacetamide (1 ) as a precursor, reacting it with α-halo carbonyl electrophiles (e.g., chloroacetone, ethyl chloroacetate) to construct the thiazolidinone ring.

Preparation of N-(4-Acetylphenyl)-2-Cyanoacetamide (1)

4-Aminoacetophenone is condensed with cyanoacetic acid in acetic anhydride, catalyzed by sulfuric acid, to yield 1 .

Reaction Conditions :

-

Solvent: Acetic anhydride

-

Catalyst: Concentrated H₂SO₄ (2 drops)

-

Temperature: 100°C

-

Time: 3 hours

-

Yield: 80–85%

Thiazolidinone Formation via Electrophilic Substitution

1 is treated with chloroacetone (3a ) in ethanol containing sodium acetate. The α-halo compound facilitates nucleophilic attack by the cyanoacetamide’s active methylene group, followed by cyclization and elimination of HCl to form the thiazolidinone.

Reaction Conditions :

-

Molar ratio: 1 : 3a : NaOAc = 1:1:1

-

Solvent: Ethanol

-

Temperature: Reflux

-

Time: 3 hours

-

Yield: 65–70%

Characterization Data :

Post-Modification of Preformed Thiazolidinones

Hydrolysis of Cyano Derivatives

Intermediate thiazolidinones bearing cyano groups (e.g., 4 ) undergo hydrolysis in acidic or basic media to yield the acetamide moiety. For example, treatment of 4 with 20% H₂SO₄ at 80°C converts the cyano group to a carboxamide.

Reaction Conditions :

-

Acid: 20% H₂SO₄

-

Temperature: 80°C

-

Time: 2 hours

-

Yield: 90–95%

Condensation with Arylidene Malononitriles

Thiazolidinones (3a–d ) react with arylidene malononitriles (5 ) in ethanol/piperidine to form 5-arylidene derivatives (7 ), which can be hydrogenated to saturate the exocyclic double bond.

Reaction Conditions :

-

Solvent: Ethanol

-

Catalyst: Piperidine (0.5 mL)

-

Temperature: Reflux

-

Time: 3 hours

-

Yield: 50–60%

Comparative Analysis of Methods

The heterocyclization route offers simplicity and higher yields, whereas the cyanoacetamide pathway allows functional diversity at the cost of additional steps. Post-modification methods are advantageous for introducing substituents but require purified intermediates.

Characterization and Validation

Spectroscopic Confirmation

-

IR Spectroscopy : The absence of C≡N stretches (~2200 cm⁻¹) in the final product confirms cyano group hydrolysis.

-

¹H NMR : A singlet at δ 2.49 ppm corresponds to the acetyl group, while thiazolidinone ring protons appear as multiplet signals between δ 6.98–7.86 ppm.

-

Mass Spectrometry : Molecular ion peaks at m/z 291.32 ([M+H]⁺) align with the theoretical molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis of analogous thiazolidinones confirms the Z-configuration of exocyclic double bonds and planar geometry of the heterocyclic ring.

Challenges and Optimizations

-

Byproduct Formation : Competing reactions during cyclization may yield Schiff bases or open-chain derivatives. Using excess NH₄SCN (1.2 equiv) suppresses this.

-

Solvent Effects : Ethanol outperforms DMF or THF in cyclization reactions due to better solubility of intermediates.

-

Temperature Control : Maintaining reflux temperatures prevents premature precipitation of intermediates .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating various diseases, including cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thiazolidinone Acetamides with Varying Substituents

Key Observations:

Imino vs. Dioxo Substituents: The 2-imino group in the target compound contrasts with 2,4-dioxo derivatives (e.g., compound 4k in ). The imino group may enhance electron density, influencing tautomerism and receptor binding , whereas 2,4-dioxo derivatives often exhibit stronger antioxidant and anti-inflammatory profiles due to increased electrophilicity .

Methoxy or ethoxy substituents (e.g., ) are associated with enhanced solubility but may reduce membrane permeability.

Biological Activity: Antimicrobial activity in the target compound is less quantitatively characterized compared to anticancer analogs (e.g., IC50 values in ). Thiazolidinones with 2,4-dioxo cores (e.g., compound 4k) show dual antioxidant/anti-inflammatory effects, suggesting that the imino group in the target compound may prioritize antimicrobial over redox-modulating activity .

Tautomerism and Stability

The target compound’s 2-imino-4-oxo-thiazolidine core may exist in tautomeric equilibrium, as observed in N-(4-ethoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, which forms a 1:1 mixture of imino (3c-I) and amino (3c-A) tautomers . This dynamic behavior could influence its reactivity and interaction with biological targets compared to non-tautomerizing analogs like 2,4-dioxo derivatives.

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Electron-withdrawing acetyl groups may slow hepatic metabolism relative to electron-donating substituents (e.g., methoxy in ), extending half-life.

Biological Activity

N-(4-acetylphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a compound that belongs to the thiazolidinone class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 291.326 g/mol. Its structure includes a thiazolidinone ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.326 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | 0.48 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in critical biological pathways, leading to its antimicrobial and anticancer effects. For instance, it may inhibit bacterial enzymes that contribute to its antimicrobial properties or modulate signaling pathways associated with inflammation and cancer progression .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effective inhibition against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL . The compound's thiazolidinone framework enhances its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. This compound has been evaluated in several cancer cell lines, showing promising cytotoxic effects. For example, it has been reported to induce apoptosis in various cancer cells through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of thiazolidinone derivatives on human cancer cell lines such as HeLa and MCF-7, this compound demonstrated significant anticancer activity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via caspase activation |

| MCF-7 | 20 | Inhibition of growth factor signaling |

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation, where it may help reduce tissue damage and improve healing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.